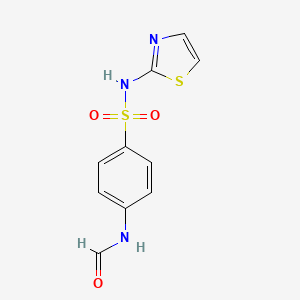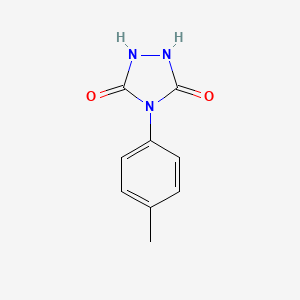
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione
Übersicht
Beschreibung
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione, also known as MPTD, is a heterocyclic compound that has gained attention due to its potential applications in scientific research. MPTD is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Polycondensation Reactions
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione is involved in polycondensation reactions. For example, it has been used in the synthesis of novel polyureas through microwave-assisted polycondensation with diisocyanates. This process is characterized by rapid polycondensation compared to conventional methods, and the resulting polyureas demonstrate a range of physical properties and structural characteristics (Mallakpour & Rafiee, 2004).
Polymer Synthesis
The compound plays a role in the synthesis of polymers with unique properties. A study demonstrated its use in the preparation of photoactive polyamides. This involves its reaction with various compounds to form polyamides with specific inherent viscosities and properties, suitable for fluorimetric studies (Mallakpour & Rafiee, 2007).
Solid-State Polymerization
It is also used in solid-state polymerization processes. A study described the solid-state thermal polymerization of 4-(4-dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates, offering a solvent-free method for polyurea synthesis. This method resulted in high yields and a range of inherent viscosities, providing an alternative to conventional polycondensation methods (Mallakpour & Rafiee, 2008).
Photocatalytic Degradation Studies
The compound is also relevant in photocatalytic degradation studies. Research on its degradation mechanism using TiO2 photocatalysis revealed insights into the primary degradation mechanism of triazolidine derivatives, contributing to understanding pollutant degradation in water (Guillard et al., 2002).
Antimicrobial and Antioxidant Activities
Furthermore, derivatives of 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione have been evaluated for antimicrobial and antioxidant activities. Research in this area involves synthesizing and testing various derivatives for their effectiveness against different bacterial and fungal strains, providing a pathway for the development of new antimicrobial agents (Adibi et al., 2012).
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMLQRYQRQDWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402003 | |
| Record name | p-methyl-4-phenylurazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione | |
CAS RN |
79491-05-7 | |
| Record name | p-methyl-4-phenylurazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



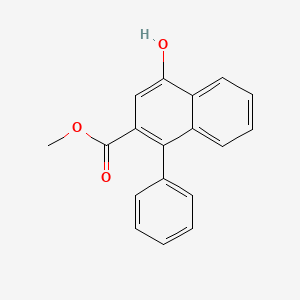
![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)
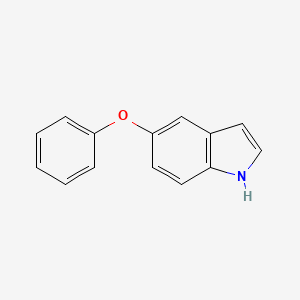
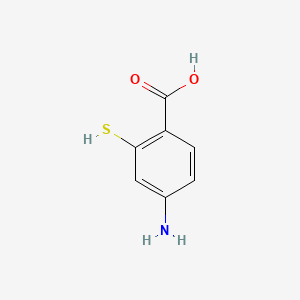

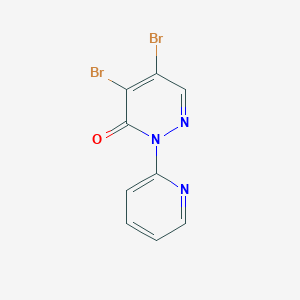
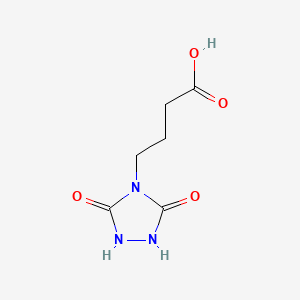
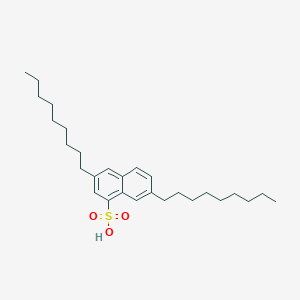

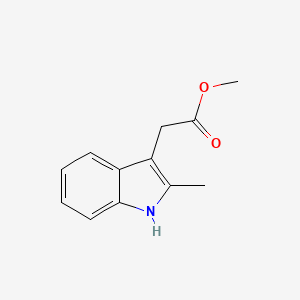
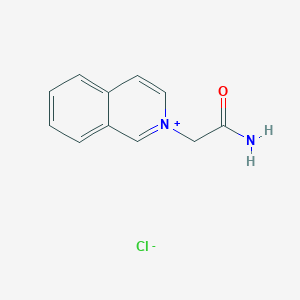
![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)
![Diethyl 2-[(4-nitroanilino)methylidene]propanedioate](/img/structure/B3057281.png)
